![molecular formula C6H12O3S B2999272 (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid CAS No. 153443-17-5](/img/structure/B2999272.png)
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid
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Overview
Description
This compound is a type of omega-3 fatty acid . Omega-3 fatty acids are polyunsaturated fatty acids (PUFAs) with a double bond at the third carbon atom from the end of the carbon chain . The three types of omega-3 fatty acids involved in human physiology are α-linolenic acid (ALA) (found in plant oils), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) (both commonly found in fish oil) .
Synthesis Analysis
Omega-3 fatty acids are derived from both animal and plant sources. The primary animal sources are krill oil and fish oil. The primary plant sources are flaxseed, chia and hemp . They are typically extracted from these sources and then purified .Molecular Structure Analysis
Omega-3 fatty acids have a carboxyl group at one end of the molecule and a methyl group at the other . They are characterized by the presence of a double bond three atoms away from the terminal methyl group in their chemical structure .Chemical Reactions Analysis
Omega-3 fatty acids are known to undergo oxidation reactions. They can react with oxygen in the air to form peroxides and other breakdown products .Physical And Chemical Properties Analysis
Omega-3 fatty acids are usually liquid at room temperature. They are hydrophobic and lipophilic, which means they repel water molecules and mix well with fats .Scientific Research Applications
Analytical Chemistry and Food Science
A study by Elisa Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, which are precursors to relevant wine aroma compounds. This study is significant for the analysis of wine and other alcoholic beverages, highlighting the role of sulfur-containing compounds in sensory effects [Gracia-Moreno, Lopez, & Ferreira, 2015].
Biochemistry and Molecular Biology
Cécile Chenot et al. (2019) provided the first evidence of cysteine and glutathione conjugates of 3-sulfanylpentan-1-ol in hops, underscoring the biochemical pathways involving sulfur-containing precursors in plant biochemistry and their impact on beer flavoring [Chenot, Robiette, & Collin, 2019].
Environmental Science
The work by Jing Zou et al. (2013) discussed the acceleration of the oxidation of organic pollutants by promoting the Fe(III)/Fe(II) cycle with hydroxylamine, highlighting the environmental applications of sulfur-containing compounds in water treatment processes [Zou, Ma, Chen, Li, Guan, Xie, & Pan, 2013].
Synthetic Chemistry
A study by S. Tayebi et al. (2011) employed sulfuric acid derivatives as a recyclable catalyst for the synthesis of organic compounds, demonstrating the versatility of sulfur-containing acids in catalytic processes [Tayebi, Baghernejad, Saberi, & Niknam, 2011].
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as omega-3 fatty acids, have been found to act as natural ligands for peroxisome proliferator-activated receptor (ppar) gamma that regulates inflammatory gene expression and nfκb activation .
Mode of Action
Omega-3 fatty acids, which are structurally similar, mediate anti-inflammatory effects and increased levels of epa or dha have shown to decrease the levels of pge2 and 4 series-lt .
Biochemical Pathways
Omega-3 fatty acids, which are structurally similar, have been found to modulate the downstream signaling of toll-like receptor (tlr) and tumor necrosis factor-α receptor (tnfα) through gpr120, a g-protein-coupled receptor .
Pharmacokinetics
Omega-3 fatty acids, which are structurally similar, have been found to have a specific pharmacokinetic profile, including digestion and bioavailability, tissular distribution (incorporation in plasma lipids, blood cells, and cell membranes), metabolism (β-oxidation, enzymatic biotransformation, synthesis of eicosanoids and other lipid mediators such as resolvins and protectins), and excretion .
Result of Action
Omega-3 fatty acids, which are structurally similar, have been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .
Action Environment
It’s worth noting that environmental factors such as acid rain can significantly alter soil physicochemical and biochemical processes , which could potentially influence the action of this compound.
Future Directions
Research is ongoing into the potential health benefits of omega-3 fatty acids. They have been studied for their potential effects on conditions such as heart disease, depression, and arthritis . Future research will likely continue to explore these areas and may uncover new therapeutic uses for these compounds .
properties
IUPAC Name |
(3S)-3-hydroxy-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBRSYYWPTGJO-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153443-17-5 |
Source
|
Record name | (3S)-3-hydroxy-5-(methylsulfanyl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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